Hydrogen arsenate

Description

Properties

CAS No. |

16844-87-4 |

|---|---|

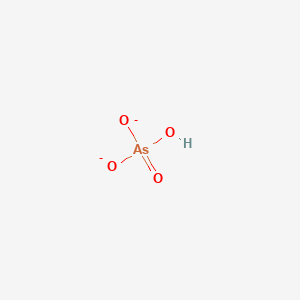

Molecular Formula |

AsHO4-2 |

Molecular Weight |

139.927 g/mol |

IUPAC Name |

hydrogen arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-2 |

InChI Key |

DJHGAFSJWGLOIV-UHFFFAOYSA-L |

SMILES |

O[As](=O)([O-])[O-] |

Canonical SMILES |

O[As](=O)([O-])[O-] |

Other CAS No. |

16844-87-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dihydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen arsenate, the inorganic anion with the chemical formula H₂AsO₄⁻, is a central species in the aqueous chemistry of arsenic. As the conjugate base of arsenic acid (H₃AsO₄), it plays a critical role in the environmental mobility, toxicological pathways, and analytical detection of pentavalent arsenic (As(V)).[1][2] Its chemical behavior is largely dictated by its acid-base equilibria, redox potential, and solubility with various cations. Structurally and chemically analogous to dihydrogen phosphate (B84403) (H₂PO₄⁻), dithis compound can interfere with biochemical processes, contributing to the toxicity of arsenic compounds.[3] This guide provides a detailed examination of its core chemical properties, supported by quantitative data and standardized experimental protocols relevant to research and development.

Acid-Base Properties

The dithis compound ion is an intermediate species in the triprotic dissociation of arsenic acid. Its formation and subsequent dissociation are governed by pH-dependent equilibria. The speciation of arsenate in an aqueous solution is critical, as it dictates the charge of the molecule, its reactivity, and its ability to interact with biological systems and environmental matrices.[2] In acidic to near-neutral solutions, specifically between pH 2.2 and 6.9, dithis compound (H₂AsO₄⁻) is the predominant arsenate species.[2]

Data Presentation: Dissociation Constants of Arsenic Acid

The stepwise dissociation of arsenic acid highlights the amphiprotic nature of the dithis compound ion, which can act as both a proton donor and acceptor.

| Equilibrium Reaction | Dissociation Constant (Ka) | pKa Value (at 25 °C) |

| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | 5.5 x 10⁻³ | ~2.26 |

| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | 1.7 x 10⁻⁷ | ~6.76 |

| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | (Value not provided) | ~11.5 |

| (Data sourced from multiple references, specific values may vary slightly between sources)[2][4][5][6] |

Visualization: Arsenic Acid Dissociation Pathway

Caption: Stepwise dissociation of arsenic acid and predominant species by pH range.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method determines the dissociation constant by measuring pH changes in a solution of the weak acid (dithis compound) upon the incremental addition of a strong base.[7][8]

-

Materials and Apparatus:

-

Calibrated pH meter with a combination glass electrode.

-

Magnetic stirrer and stir bar.

-

Class A burette (25 or 50 mL).

-

Beaker (100 or 150 mL).

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant).

-

A solution of a dithis compound salt (e.g., 0.1 M KH₂AsO₄) of known concentration (analyte).

-

0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength.[9]

-

Deionized water.

-

-

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the dithis compound solution into the beaker.

-

Add a sufficient volume of KCl solution to maintain a constant ionic strength.

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

-

Begin stirring at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[7]

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The volume of NaOH at the half-equivalence point (V½) is half the volume required to reach the equivalence point.

-

According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point.[8]

-

Redox Chemistry

Dithis compound contains arsenic in the +5 oxidation state (As(V)). It can be reduced to arsenite (As(III)), a more toxic and mobile form of arsenic.[10][11] This redox transformation is fundamental to arsenic's biogeochemical cycling and toxicity. The reaction is highly dependent on the redox potential (Eh) and pH of the environment.[12] Under oxidizing conditions, As(V) species like dithis compound predominate, while reducing (anoxic) conditions favor the formation of As(III).[12]

Data Presentation: Standard Reduction Potential

The standard electrode potential indicates the thermodynamic tendency of arsenate to be reduced.

| Half-Reaction | Standard Potential (E°) |

| H₃AsO₄ + 2H⁺ + 2e⁻ ⇌ H₃AsO₃ + H₂O | +0.56 V |

| (Note: Potential is for the arsenic acid/arsenious acid couple under standard conditions.) |

Visualization: Factors Influencing Arsenic Redox State

Caption: Logical flow of arsenic speciation based on redox potential and pH.

Experimental Protocol: Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of species in solution. It can be used to identify the potentials at which oxidation and reduction of arsenic occur.[13][14]

-

Materials and Apparatus:

-

Potentiostat.

-

Electrochemical cell with three electrodes:

-

Working Electrode (e.g., Platinum, Gold, or Glassy Carbon).

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode).

-

Counter (or Auxiliary) Electrode (e.g., Platinum wire).

-

-

Analyte solution containing a dithis compound salt.

-

Supporting electrolyte (e.g., 0.1 M HCl or KCl) to ensure conductivity.[13]

-

Inert gas (Nitrogen or Argon) for deaerating the solution.

-

-

Procedure:

-

Assemble the electrochemical cell with the three electrodes immersed in the analyte solution.

-

Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the gas over the solution during the experiment.

-

Set the parameters on the potentiostat: initial potential, switching potential, final potential, and scan rate (e.g., 50-100 mV/s). The potential window should be selected to scan through the expected redox potentials for the As(V)/As(III) couple.

-

Initiate the potential scan. The potentiostat will apply a linearly ramping potential to the working electrode, reverse the scan direction at the switching potential, and return to the final potential.

-

The resulting current is measured and recorded.

-

-

Data Analysis:

-

Plot the measured current (y-axis) against the applied potential (x-axis) to generate a cyclic voltammogram.

-

A peak in the cathodic (negative-going) scan indicates a reduction process (As(V) → As(III)).

-

A peak in the anodic (positive-going) scan indicates an oxidation process (As(III) → As(V)).[14]

-

The peak potentials provide information about the thermodynamics of the redox reactions, while the peak currents are related to the concentration of the analyte.

-

Solubility and Thermal Properties

The utility and environmental fate of dithis compound are also defined by the solubility of its salts and its behavior upon heating.

Data Presentation: Solubility of Common Dithis compound Salts

The solubility of dithis compound salts varies depending on the counter-ion and temperature.

| Compound | Formula | Solubility in Water |

| Sodium Dithis compound | NaH₂AsO₄ | Slightly soluble at room temp; 75.3 g/100 mL at 100 °C.[1][15] |

| Potassium Dithis compound | KH₂AsO₄ | Highly soluble; 23.6 g/100g solution at 25 °C.[16][17] |

| Ammonium Dithis compound | NH₄H₂AsO₄ | Soluble; 33.74 g/100 mL (337.4 mg/mL) at 0 °C.[18][19][20] |

Thermal Decomposition

Hydrated salts of dithis compound, such as sodium dithis compound monohydrate (NaH₂AsO₄·H₂O), undergo decomposition upon heating. They first lose water of crystallization and then undergo a condensation reaction to form a pyroarsenate salt.[1][15]

Reaction: 2 NaH₂AsO₄·H₂O(s) + Heat → Na₂H₂As₂O₇(s) + 3 H₂O(g)

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of an unknown inorganic salt, such as a metal arsenate.[21][]

-

Materials:

-

The salt to be tested.

-

Test tubes and rack.

-

Spatula.

-

Solvents: Deionized water, dilute HCl, concentrated HCl, dilute HNO₃.

-

Heat source (e.g., water bath or Bunsen burner).

-

-

Procedure:

-

Place a small amount (approx. 50-100 mg) of the salt into a clean test tube.

-

Step 1: Water (Room Temperature): Add 2-3 mL of deionized water. Shake vigorously for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.[21]

-

Step 2: Hot Water: If the salt is insoluble or sparingly soluble in cold water, gently heat the test tube in a water bath. Observe any change in solubility.

-

Step 3: Dilute Acid: If the salt is insoluble in water, use a fresh sample and add 2-3 mL of dilute HCl. Observe for dissolution, which may be accompanied by effervescence if carbonates are present.

-

Step 4: Concentrated Acid: If the salt remains insoluble, test its solubility in concentrated HCl or HNO₃ under a fume hood with appropriate caution.

-

-

Data Analysis:

-

Record the observations for each solvent and condition (cold/hot).

-

Classify the salt as soluble, sparingly soluble, or insoluble in each solvent. This information provides clues about the identity of the cation and the nature of the salt.[]

-

References

- 1. Sodium dithis compound - Wikipedia [en.wikipedia.org]

- 2. Dihydrogen arsorate | 16518-47-1 | Benchchem [benchchem.com]

- 3. CAS 7784-41-0: Potassium dithis compound | CymitQuimica [cymitquimica.com]

- 4. brainly.com [brainly.com]

- 5. Solved Review | Constants | Periodic Table Arsenic acid | Chegg.com [chegg.com]

- 6. Appendix: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry- 1st Canadian Edition [ecampusontario.pressbooks.pub]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. The Redox Transformation and Mobilization of Arsenate and Arsenite at Water - Sediment Interfaces [escholarship.org]

- 11. Arsenic redox changes by microbially and chemically formed semiquinone radicals and hydroquinones in a humic substance model quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iwra.org [iwra.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Potassium Dithis compound - ProChem, Inc. [prochemonline.com]

- 17. echemi.com [echemi.com]

- 18. Ammonium dithis compound - Wikipedia [en.wikipedia.org]

- 19. Ammonium dithis compound, 98% | Fisher Scientific [fishersci.ca]

- 20. chembk.com [chembk.com]

- 21. kchn.pg.gda.pl [kchn.pg.gda.pl]

Synthesis and characterization of monohydrogen arsenate compounds

An In-depth Technical Guide to the Synthesis and Characterization of Monohydrogen Arsenate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of monothis compound (HAsO₄²⁻) compounds. It details experimental protocols for the preparation of key metal monohydrogen arsenates and outlines the principal analytical techniques for their characterization. Quantitative data are presented in structured tables for comparative analysis, and experimental workflows are visualized to facilitate understanding.

Introduction to Monothis compound Compounds

Monothis compound is a polyatomic ion of arsenic with the chemical formula HAsO₄²⁻. It is the conjugate base of dithis compound (H₂AsO₄⁻) and the conjugate acid of the arsenate ion (AsO₄³⁻). These compounds are of significant interest due to their structural analogy to phosphates, allowing them to interact with or substitute for phosphates in biological and environmental systems.[1] The stability and solubility of metal monohydrogen arsenates are crucial in contexts ranging from environmental remediation of arsenic-contaminated sites to potential, albeit historically limited, pharmaceutical applications. Understanding their synthesis and precise characterization is fundamental to controlling their formation and predicting their behavior.

Synthesis of Monothis compound Compounds

The synthesis of monothis compound salts typically involves the precipitation from an aqueous solution by controlling pH and stoichiometry. The general approach is to combine a soluble salt of the desired metal cation with a solution containing arsenate ions, followed by adjusting the pH to favor the formation of the HAsO₄²⁻ species.

Experimental Protocol: Synthesis of Calcium Monothis compound (CaHAsO₄)

This protocol is adapted from a method for synthesizing calcium arsenate phases.[2]

-

Preparation of Arsenate Solution : Prepare an 800 mL aqueous solution containing the desired concentration of arsenic.

-

pH Adjustment : Adjust the pH of the arsenate solution to 5.0 using a sodium hydroxide (B78521) (NaOH) solution.

-

Preparation of Calcium Hydroxide Suspension : In a separate 200 mL of deionized water, dissolve 0.75 mol of calcium hydroxide (Ca(OH)₂) with ultrasonic agitation. Adjust the pH of this suspension to 5.0 using nitric acid (HNO₃).

-

Reaction : Pour the Ca(OH)₂ suspension into the arsenic-containing solution while stirring. Maintain the pH of the mixture at 5.0.

-

Incubation : Maintain the reaction at a constant temperature of 50°C for 24 hours with continuous stirring.

-

Product Recovery : After the reaction period, filter the resulting precipitate using suction filtration.

-

Washing and Drying : Wash the collected solid product with deionized water and dry it in an oven at 60°C.

Experimental Protocol: Synthesis of Disodium (B8443419) this compound (Na₂HAsO₄)

This protocol is based on the neutralization of arsenic acid.[3]

-

Preparation of Arsenic Acid Solution : Prepare an aqueous solution of arsenic acid (H₃AsO₄).

-

Neutralization : While stirring, carefully add a sodium hydroxide (NaOH) solution to the arsenic acid solution. The reaction should be performed with minimal exposure to air.

-

Stoichiometry : Add NaOH in a stoichiometric amount that favors the formation of the disodium salt. The reaction is essentially a titration, with the second equivalence point corresponding to the formation of Na₂HAsO₄.

-

Crystallization : Concentrate the neutralized solution by evaporation to induce crystallization. The heptahydrate form (Na₂HAsO₄·7H₂O) is commonly obtained from aqueous solutions.[4]

-

Recrystallization : For higher purity, the crystals can be recovered and recrystallized from hot water.

Synthesis of Iron(III) Arsenate Compounds

The synthesis of pure iron(III) monothis compound is complex; however, closely related iron(III) arsenates like scorodite (FeAsO₄·2H₂O) are well-documented. Their synthesis provides insight into the formation of iron-arsenic precipitates.

-

Hydrothermal Microwave Synthesis of Scorodite : Crystalline scorodite can be rapidly precipitated from aqueous iron(III)-arsenic(V) solutions at a pH between 0.6 and 1.1 using hydrothermal microwave heating.[5]

-

Thermal Treatment Synthesis : A novel orthorhombic phase of FeAsO₄ can be synthesized by the thermal treatment of an ammonium (B1175870) iron arsenate fluoride (B91410) precursor, (NH₄)[Fe(AsO₄)F], at 525°C.[6][7]

The general workflow for the aqueous precipitation synthesis of these compounds is illustrated below.

Characterization of Monothis compound Compounds

A multi-technique approach is essential for the comprehensive characterization of synthesized monothis compound compounds, confirming phase purity, crystal structure, and molecular composition.

Experimental Protocol: X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases and determining the crystal structure of the synthesized materials.

-

Sample Preparation : The dried solid sample is finely ground into a homogeneous powder using an agate mortar and pestle.

-

Mounting : The powder is packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Data Collection : The sample is placed in a powder diffractometer. Data is typically collected using Cu Kα radiation over a 2θ range (e.g., 5° to 80°) with a defined step size and scan speed.

-

Data Analysis : The resulting diffraction pattern is processed to remove background noise. The peak positions (2θ values) and intensities are used to identify the crystalline phase by comparison with standard diffraction databases (e.g., International Centre for Diffraction Data). For new compounds, the pattern can be indexed to determine the unit cell parameters.[8]

Experimental Protocol: Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy are used to identify the functional groups present in the compound, specifically the (AsO₃OH)²⁻ unit and water of hydration.[9][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Sample Preparation : A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the powder is placed directly onto the ATR crystal.

-

Data Collection : The sample is placed in the spectrometer, and an infrared spectrum is collected, typically in the 4000–400 cm⁻¹ range. A background spectrum is collected first and automatically subtracted.

-

-

Raman Spectroscopy :

-

Sample Preparation : A small amount of the powdered sample is placed on a microscope slide or in a capillary tube.

-

Data Collection : The sample is placed under a Raman microscope. A laser of a specific wavelength (e.g., 532 or 785 nm) is focused on the sample. The scattered light is collected and analyzed to produce a Raman spectrum.

-

Experimental Protocol: Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the compounds and identify decomposition events, such as dehydration or conversion to other forms (e.g., pyroarsenates).[11][12]

-

Sample Preparation : A small, precise mass (typically 5-10 mg) of the powdered sample is weighed into a crucible (e.g., alumina (B75360) or platinum).

-

Data Collection : The crucible is placed in the thermal analyzer. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis : The TGA curve plots mass change versus temperature, revealing dehydration and decomposition steps. The DTA curve plots the temperature difference between the sample and a reference, showing exothermic or endothermic transitions.

The logical flow of these characterization techniques is depicted below.

Data Presentation

The following tables summarize key quantitative data for selected monothis compound and related compounds from the literature.

Table 1: Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Pharmacolite | CaHAsO₄·2H₂O | Monoclinic | I2/a | 6.04 | 3.69 | 4.33 | 109.0 |

| Weilite | CaHAsO₄ | Triclinic | P1 | 7.059 | 6.891 | 7.201 | 103.33 |

Data for Pharmacolite sourced from a study on its crystal structure.[13] Data for Weilite sourced from a study on its crystal structure.[13]

Table 2: Vibrational Spectroscopy Data

| Compound/Mineral Group | Technique | Wavenumber (cm⁻¹) | Assignment |

| Ceruleite | Raman | 903 | ν₁ (AsO₄)³⁻ symmetric stretching |

| Ceruleite | IR | 787, 827, 886 | ν₃ (AsO₄)³⁻ antisymmetric stretching |

| Ceruleite | Raman | 373, 400, 417, 430 | ν₂ (AsO₄)³⁻ bending |

| Roselite Group | IR | 3042, 3208, 3450 | O-H stretching (H₂O) |

| Pharmacolite | IR/Raman | 955 - 350 | ν₁ to ν₄ modes of (AsO₃OH)²⁻ |

Data for Ceruleite and Roselite Group sourced from spectroscopic studies.[14][15] Data for Pharmacolite sourced from a vibrational spectra study.[9]

Table 3: Thermal Analysis Data

| Compound | Formula | Decomposition Temp. (°C) | Notes |

| Disodium this compound | Na₂HAsO₄ | ~150 | Decomposes |

| Sodium dithis compound monohydrate | NaH₂AsO₄·H₂O | Heat | Loses water and converts to Na₂H₂As₂O₇ |

Data for Disodium this compound sourced from ChemBK.[3] Data for Sodium dithis compound monohydrate sourced from Wikipedia.[16]

Conclusion

The synthesis and characterization of monothis compound compounds require precise control of experimental conditions and a combination of analytical techniques. Aqueous precipitation methods with careful pH and temperature control are effective for synthesizing crystalline products. A comprehensive characterization workflow involving XRD for structural analysis, vibrational spectroscopy for functional group confirmation, and thermal analysis for stability assessment is crucial for unambiguous identification. The quantitative data provided in this guide serves as a valuable reference for researchers working with these materials, enabling better comparison and interpretation of experimental results.

References

- 1. This compound | 16844-87-4 | Benchchem [benchchem.com]

- 2. The synthesis of calcium arsenate@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. Disodium this compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Fe(AsO4): A new iron(iii) arsenate synthesized from thermal treatment of (NH4)[Fe(AsO4)F] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fe(AsO4): a new iron(III) arsenate synthesized from thermal treatment of (NH4)[Fe(AsO4)F] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 12. nagwa.com [nagwa.com]

- 13. researchgate.net [researchgate.net]

- 14. Raman and infrared spectroscopy of arsenates of the roselite and fairfieldite mineral subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Infrared and Raman spectroscopic characterization of the arsenate mineral ceruleite Cu2Al7(AsO4)4(OH)13· 11.5(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium dithis compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure of Different Hydrogen Arsenate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various hydrogen arsenate salts. It is designed to be a valuable resource for researchers in materials science, crystallography, and medicinal chemistry, offering detailed structural data, experimental protocols, and visual representations of structural relationships.

Introduction to this compound Salts

This compound salts are a class of inorganic compounds characterized by the presence of partially protonated arsenate anions, primarily the dithis compound ([H₂AsO₄]⁻) and monothis compound ([HAsO₄]²⁻) ions. These salts exhibit a rich structural diversity, largely dictated by the nature of the cation, the degree of hydration, and the extensive network of hydrogen bonds. The arrangement of these hydrogen bonds plays a crucial role in determining the overall crystal packing and physical properties of these materials. Understanding their crystal structures is fundamental for applications in nonlinear optics, ferroelectric materials, and as precursors in the synthesis of other arsenic-containing compounds.

Crystallographic Data of Selected this compound Salts

The following tables summarize the crystallographic data for a range of this compound salts, categorized by the cation type. This data has been compiled from single-crystal X-ray and neutron diffraction studies.

Alkali Metal Hydrogen Arsenates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Sodium Dithis compound | NaH₂AsO₄ | Monoclinic | P2₁/c | 10.418(2) | 9.073(2) | 9.813(2) | 90 | 113.13(2) | 90 | 8 | [1][2][3] |

| Potassium Dithis compound | KH₂AsO₄ | Tetragonal | I-42d | 7.628(1) | 7.628(1) | 7.173(1) | 90 | 90 | 90 | 4 | [4] |

| Rubidium Dithis compound | RbH₂AsO₄ | Tetragonal | I-42d | 7.868(1) | 7.868(1) | 7.469(1) | 90 | 90 | 90 | 4 | [5][6] |

| Cesium Dithis compound | CsH₂AsO₄ | Monoclinic | P2₁ | 7.973(2) | 7.973(2) | 7.698(2) | 90 | 90 | 90 | 4 | |

| Dipotassium (B57713) this compound 2.5-hydrate | K₂HAsO₄·2.5H₂O | Monoclinic | P2₁ | 7.1607(3) | 18.1352(8) | 13.8156(5) | 90 | 125.153(3) | 90 | 8 | [7] |

| Dipotassium this compound 6-hydrate | K₂HAsO₄·6H₂O | Monoclinic | Cc | 9.1788(2) | 9.4179(3) | 12.5935(5) | 90 | 93.7840(10) | 90 | 4 | [7] |

Alkaline Earth Metal Hydrogen Arsenates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Calcium Dithis compound | Ca(H₂AsO₄)₂ | Triclinic | P-1 | 8.558(2) | 7.697(2) | 5.721(1) | 92.58(1) | 109.87(1) | 109.98(1) | 2 | |

| Strontium Dithis compound | Sr(H₂AsO₄)₂ | Triclinic | P-1 | 8.707(2) | 7.872(3) | 5.939(1) | 86.35(6) | 110.34(0) | 112.24(4) | 2 | [4] |

| Barium Dithis compound | Ba(H₂AsO₄)₂ | Triclinic | P-1 | 6.9917(5) | 7.1929(5) | 7.9667(9) | 104.52(8) | 95.92(7) | 109.46(6) | 2 | |

| Barium Dithis compound Monohydrate | Ba(H₂AsO₄)₂·H₂O | Monoclinic | P2₁/n | 7.037(1) | 17.158(3) | 7.101(1) | 90 | 99.41(3) | 90 | 4 |

Transition Metal and Other Hydrogen Arsenates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| (C₉H₁₁N₄)H₂AsO₄ | (C₉H₁₁N₄)H₂AsO₄ | Monoclinic | P2₁ | 9.655(3) | 4.7090(15) | 14.022(4) | 90 | 108.147(5) | 90 | 4 | [8] |

| (C₂H₁₀N₂)--INVALID-LINK-- | (C₂H₁₀N₂)--INVALID-LINK-- | Monoclinic | P2₁ | 8.705(3) | 16.106(4) | 4.763(1) | 90 | 90.63(3) | 90 | 2 | [9][10] |

| Mn(H₂AsO₄)₂(H₃AsO₄)₂ | Mn(H₂AsO₄)₂(H₃AsO₄)₂ | Triclinic | P-1 | 5.293(1) | 7.923(2) | 8.600(2) | 68.44(3) | 80.99(3) | 88.03(3) | 1 | [11] |

| Zn₂(HTeO₃)(AsO₄) | Zn₂(HTeO₃)(AsO₄) | Orthorhombic | Pnma | 10.793(2) | 5.340(1) | 7.420(1) | 90 | 90 | 90 | 4 |

Experimental Protocols

Synthesis of Single Crystals

The synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination. The two most common methods for growing single crystals of this compound salts are slow evaporation and hydrothermal synthesis.

This technique is suitable for compounds that are stable and soluble in a given solvent at room temperature.

Protocol:

-

Preparation of a Saturated Solution:

-

Dissolve the this compound salt or its precursors (e.g., a metal carbonate and arsenic acid) in a suitable solvent (typically deionized water) at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool to room temperature. If precipitation occurs, gently reheat to redissolve. The goal is to achieve a solution that is at or near saturation at room temperature.

-

-

Crystallization:

-

Filter the saturated solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Transfer the clear solution to a clean crystallization dish or beaker.

-

Cover the container with a perforated film (e.g., Parafilm with small pinholes) to slow down the rate of evaporation.

-

Place the container in a vibration-free environment at a constant temperature.

-

-

Crystal Harvesting:

-

Monitor the container over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, carefully remove them from the solution using a pipette or tweezers.

-

Wash the crystals with a small amount of a solvent in which they are sparingly soluble to remove any residual mother liquor, and then dry them on filter paper.

-

This method is employed for the synthesis of compounds that have low solubility or that crystallize at elevated temperatures and pressures.[9][10]

Protocol:

-

Reactant Preparation:

-

Sealing and Heating:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired temperature (typically between 150-250 °C) and maintain this temperature for a specified period (usually several days) to allow for the dissolution of reactants and subsequent crystallization of the product.[9][10]

-

-

Cooling and Crystal Recovery:

-

Slowly cool the oven to room temperature. Rapid cooling can lead to the formation of polycrystalline powders or poorly formed crystals.

-

Once at room temperature, carefully open the autoclave in a fume hood.

-

Collect the crystalline product by filtration, wash with deionized water and a suitable organic solvent (e.g., ethanol (B145695) or acetone), and air-dry.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

-

Crystal Selection and Mounting:

-

Select a single crystal of suitable size and quality (transparent, with well-defined faces and no visible cracks) under a microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal's orientation matrix.

-

Based on the unit cell and Bravais lattice, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections.

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector). Data is typically collected over a range of angles (e.g., 4° to 60° 2θ for Mo Kα radiation).[12]

-

-

Data Reduction and Correction:

-

Integrate the raw diffraction images to obtain the intensity of each reflection.

-

Apply corrections for various experimental factors, including background scattering, Lorentz-polarization effects, and absorption.

-

-

Structure Solution and Refinement:

-

Solve the "phase problem" to obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

-

Refine the structural model against the experimental diffraction data using a least-squares minimization procedure.[13] This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancies to improve the agreement between the observed and calculated structure factors.[13][14]

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The quality of the final refined structure is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2).[13]

-

Visualizing Structural Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the structural chemistry of this compound salts.

Experimental Workflow

Cation Coordination Environments

The coordination environment of the cation significantly influences the crystal structure of this compound salts. The diagram below illustrates some common coordination geometries.

Hydrogen Bonding Networks

Hydrogen bonds are the cornerstone of the crystal structures of this compound salts, linking the arsenate tetrahedra and, when present, water molecules into complex three-dimensional networks. The precise location of hydrogen atoms, often determined by neutron diffraction, is crucial for a complete understanding of these networks.

Conclusion

The crystal structures of this compound salts are diverse and complex, primarily governed by the interplay of cation coordination, hydrogen bonding, and the presence of water of crystallization. This guide has provided a summary of the crystallographic data for a variety of these salts, along with detailed experimental protocols for their synthesis and structural characterization. The provided diagrams offer a visual representation of the experimental workflow and key structural features. This information serves as a foundational resource for researchers working with these materials, enabling a deeper understanding of their structure-property relationships and facilitating the design of new materials with tailored functionalities. Further research, particularly employing neutron diffraction to precisely locate hydrogen atoms, will continue to be invaluable in elucidating the intricate details of these fascinating crystal structures.

References

- 1. Crystal structure of sodium dithis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of sodium di-hydrogen arsenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RbH2AsO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 2.5- and 6-hydrates of dipotassium this compound, K2HAsO4: complex hydrogen bonding networks, one with an “ambiguous” order-disorder structure | Semantic Scholar [semanticscholar.org]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

The Speciation of Hydrogen Arsenate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the speciation of hydrogen arsenate (arsenic acid, H₃AsO₄) in aqueous solutions. Understanding the distribution of arsenate species at different pH values is critical for a wide range of scientific disciplines, including environmental science, toxicology, and pharmaceutical development, due to the varying mobility, bioavailability, and toxicity of each species. This document presents key quantitative data, detailed experimental protocols for speciation analysis, and visualizations of the underlying chemical processes.

Quantitative Data: Dissociation Constants of Arsenic Acid

Arsenic acid is a triprotic acid, meaning it can donate three protons in a stepwise manner. The equilibrium for each dissociation step is characterized by an acid dissociation constant (pKa). The relative abundance of each arsenate species is dependent on the pH of the solution. The pKa values for arsenic acid at 25°C are summarized in the table below.

| Dissociation Step | pKa Value | Thermodynamic Stepwise Formation Constant (log K°) |

| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | pKa₁ = 2.19[1] | log K°₃ = 2.25 ± 0.01[2] |

| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | pKa₂ = 6.94[1] | log K°₂ = 7.06 ± 0.01[2] |

| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | pKa₃ = 11.5[1] | log K°₁ = 11.58 ± 0.01[2] |

Note: The thermodynamic stepwise formation constants represent the protonation of the respective arsenate species.

Arsenate Species Distribution as a Function of pH

The speciation of arsenate in an aqueous solution is directly governed by the pH. At a pH equal to a pKa value, the concentrations of the two corresponding arsenate species are equal.

-

At a pH of 2.1, the concentrations of H₃AsO₄ and H₂AsO₄⁻ are present in equal amounts.[3]

-

At a pH of 6.7, both H₂AsO₄⁻ and HAsO₄²⁻ are present in the solution concurrently.[3]

-

At a pH of 11.2, HAsO₄²⁻ and AsO₄³⁻ are at equilibrium.[3]

The following diagram illustrates the stepwise dissociation of arsenic acid and the dominant species in different pH ranges.

Caption: Stepwise dissociation of arsenic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa values of acids and bases. The following is a detailed methodology for the determination of arsenate speciation.

Objective: To determine the acid dissociation constants (pKa) of arsenic acid in an aqueous solution.

Materials and Reagents:

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Arsenic acid (H₃AsO₄) solution of known concentration (e.g., 0.05 M)

-

Potassium chloride (KCl) or sodium chloride (NaCl) solution for maintaining constant ionic strength

-

pH meter with a glass electrode

-

Buret

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation:

-

Pipette a known volume of the arsenic acid solution into a beaker.

-

Add a sufficient amount of the ionic strength-adjusting salt solution (e.g., KCl or NaCl).

-

Dilute with deionized water to a final volume that allows for the immersion of the pH electrode.

-

-

Titration:

-

Place the beaker on the stir plate and add the stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the arsenic acid solution.

-

Begin adding the standardized NaOH solution from the buret in small, known increments.

-

After each addition of NaOH, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration until the pH has risen significantly, well past the expected third equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. The first derivative (ΔpH/ΔV) plot can be used to accurately locate these points.

-

The pKa values are determined at the half-equivalence points. For example, pKa₁ is the pH at which half of the volume of NaOH required to reach the first equivalence point has been added.

-

The following flowchart illustrates the experimental workflow for determining arsenate speciation via potentiometric titration.

Caption: Experimental workflow for potentiometric titration.

Other Experimental Techniques for Arsenic Speciation

While potentiometric titration is a fundamental technique for determining pKa values, other advanced methods are employed for the quantification of different arsenic species in various matrices. These include:

-

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful technique for separating and quantifying different arsenic species, including inorganic and organic forms.[4][5]

-

Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This method is used for the sensitive determination of total inorganic arsenic and can be adapted to differentiate between As(III) and As(V).[5][6]

-

Ion Chromatography (IC) with ICP-MS: This technique is effective for the separation and detection of anionic arsenic species.[7][8]

The choice of analytical technique depends on the specific research question, the concentration of arsenic species, and the complexity of the sample matrix.

Conclusion

The speciation of this compound in aqueous solutions is a critical factor influencing its chemical behavior and biological impact. This guide has provided essential quantitative data on the dissociation of arsenic acid, a detailed protocol for its experimental determination, and an overview of advanced analytical techniques. A thorough understanding of these principles is fundamental for professionals in research, environmental monitoring, and drug development who work with or encounter arsenic-containing compounds.

References

- 1. Arsenic acid - Wikipedia [en.wikipedia.org]

- 2. The thermodynamic model of inorganic arsenic species in aqueous solutions Potentiometric study of the hydrolitic equilibrium of arsenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Speciation of arsenic in sulfidic waters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Thermodynamic Stability of Sodium Dihydrogen Arsenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dihydrogen arsenate (NaH₂AsO₄) is an inorganic compound of interest in various chemical and pharmaceutical contexts. Understanding its thermodynamic stability is crucial for applications ranging from synthesis and formulation to assessing its environmental fate and potential toxicological pathways. This technical guide provides a comprehensive overview of the thermodynamic stability of sodium dithis compound, including its thermal decomposition pathway. Due to a lack of readily available specific experimental thermodynamic data in the scientific literature for this particular compound, this guide also outlines the standard experimental protocols used to determine such values and presents a generalized framework for the data.

Introduction

Sodium dithis compound, the monosodium salt of arsenic acid, is a colorless, crystalline solid.[1][2] Its stability under various conditions is a key determinant of its reactivity, solubility, and overall behavior in chemical systems. Thermodynamic parameters such as enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and standard entropy (S°) provide quantitative measures of a compound's stability and the spontaneity of its reactions. While extensive thermodynamic databases exist for many inorganic compounds, specific, experimentally determined values for sodium dithis compound are not widely reported in publicly accessible literature.

This guide will therefore focus on the known chemical properties and decomposition of sodium dithis compound, alongside a detailed description of the methodologies that would be employed to determine its thermodynamic constants.

Physicochemical Properties

A summary of the basic physicochemical properties of sodium dithis compound is provided in Table 1.

Table 1: Physicochemical Properties of Sodium Dithis compound

| Property | Value | Reference |

| Chemical Formula | NaH₂AsO₄ | [1] |

| Molar Mass | 163.925 g/mol | [3] |

| Appearance | Colorless solid | [1] |

| Common Hydrate Form | Monohydrate (NaH₂AsO₄·H₂O) | [1] |

Thermodynamic Data (Framework)

Table 2: Framework for Thermodynamic Data of Sodium Dithis compound (at 298.15 K)

| Compound | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| Sodium Dithis compound (NaH₂AsO₄) | Data not available | Data not available | Data not available |

| Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄) (for comparison) | -1537 | - | 127 |

Thermal Decomposition of Sodium Dithis compound

Upon heating, sodium dithis compound monohydrate undergoes a dehydration reaction followed by a condensation reaction to form sodium pyroarsenate.[1]

The decomposition pathway can be summarized as follows:

-

Dehydration: The initial step involves the loss of water of crystallization from the monohydrate form to yield the anhydrous salt.

NaH₂AsO₄·H₂O(s) → NaH₂AsO₄(s) + H₂O(g)

-

Condensation/Pyrolysis: Further heating of the anhydrous sodium dithis compound results in a condensation reaction, where two molecules combine with the elimination of a water molecule to form sodium pyroarsenate.

2 NaH₂AsO₄(s) → Na₂H₂As₂O₇(s) + H₂O(g)

This thermal behavior is analogous to that of sodium dihydrogen phosphate, which decomposes to sodium acid pyrophosphate. The temperatures at which these decomposition steps occur would be determined experimentally using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The logical flow of this decomposition process is visualized in the following diagram.

Caption: Thermal decomposition pathway of sodium dithis compound monohydrate.

Experimental Protocols for Determining Thermodynamic Stability

To obtain the missing thermodynamic data for sodium dithis compound, the following established experimental protocols would be necessary.

Sample Preparation and Characterization

-

Synthesis: Sodium dithis compound can be synthesized by the partial neutralization of arsenic acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution. The monohydrate can be crystallized from a hot saturated solution.[1]

-

Characterization: The purity and identity of the synthesized compound must be confirmed using techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To verify the elemental composition (Na, As).

-

Thermogravimetric Analysis (TGA): To determine the water content in the hydrated form.

-

Calorimetry for Enthalpy of Formation (ΔH°f)

Methodology: Solution Calorimetry

Solution calorimetry is a common method for determining the enthalpy of formation of salts.

-

Principle: The heat of reaction (enthalpy change) for the dissolution of sodium dithis compound in a suitable solvent (e.g., water or a dilute acid) is measured using a precision calorimeter. By applying Hess's Law and using known enthalpies of formation for the other reactants and products in the dissolution reaction, the enthalpy of formation of the solid can be calculated.

-

Apparatus: An isoperibol or isothermal solution calorimeter would be used.

-

Procedure: a. A precisely weighed sample of NaH₂AsO₄ is placed in a sealed ampoule within the calorimeter vessel containing a known volume of the solvent. b. The system is allowed to reach thermal equilibrium. c. The ampoule is broken, and the substance dissolves. The temperature change of the solution is monitored with high precision. d. The calorimeter is calibrated by a known electrical heat pulse or by dissolving a standard substance with a well-documented enthalpy of solution (e.g., KCl). e. The enthalpy of solution is calculated from the observed temperature change and the heat capacity of the calorimeter system.

Heat Capacity (Cp) and Standard Entropy (S°) Determination

Methodology: Heat Capacity Calorimetry

-

Principle: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The standard entropy at a given temperature (e.g., 298.15 K) can be determined by measuring the heat capacity as a function of temperature from near absolute zero up to the desired temperature and integrating the Cₚ/T versus T curve.

-

Apparatus: A cryostat-equipped adiabatic or semi-adiabatic calorimeter is used for low-temperature heat capacity measurements. For higher temperatures, Differential Scanning Calorimetry (DSC) can be employed.

-

Procedure: a. A known mass of the sample is cooled to a very low temperature (typically a few Kelvin). b. Small, precisely measured amounts of heat are supplied to the sample, and the resulting temperature increase is measured. c. The heat capacity (Cₚ = dQ/dT) is determined at various temperatures. d. The standard entropy is then calculated using the integral: S°(T) = ∫₀ᵀ (Cₚ/T) dT.

Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation can be calculated from the experimentally determined standard enthalpy of formation and standard entropy using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the standard temperature (298.15 K) and ΔS°f is the standard entropy of formation, which is calculated from the standard entropies of the compound and its constituent elements in their standard states.

Alternatively, ΔG°f can be determined from solubility measurements if the compound is sparingly soluble, by relating it to the equilibrium constant (solubility product, Ksp) of the dissolution reaction:

ΔG° = -RT ln(K)

Thermal Analysis (TGA/DSC)

Methodology: Thermogravimetric Analysis and Differential Scanning Calorimetry

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Apparatus: A simultaneous TGA/DSC instrument is ideal.

-

Procedure: a. A small, accurately weighed sample of NaH₂AsO₄·H₂O is placed in a crucible (e.g., alumina (B75360) or platinum). b. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). c. The TGA curve will show mass loss steps corresponding to dehydration and condensation. d. The DSC curve will show endothermic or exothermic peaks associated with these processes (e.g., endothermic peaks for dehydration and melting, and potentially exothermic peaks for decomposition or phase transitions).

The workflow for a comprehensive thermodynamic characterization is illustrated in the following diagram.

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

A thorough understanding of the thermodynamic stability of sodium dithis compound is essential for its safe and effective use in research and industry. While specific quantitative data for its standard enthalpy of formation, Gibbs free energy of formation, and standard entropy are currently lacking in the readily available scientific literature, this guide outlines the established experimental protocols necessary for their determination. The known thermal decomposition pathway involves dehydration followed by condensation to form sodium pyroarsenate. The generation of precise thermodynamic data through the described calorimetric and thermal analysis techniques would be a valuable contribution to the field of inorganic chemistry and materials science, providing crucial information for researchers, scientists, and drug development professionals.

References

Theoretical Insights into the Molecular Structure of Hydrogen Arsenate

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of hydrogen arsenate (H₃AsO₄), also known as arsenic acid, through theoretical calculations. For researchers and professionals in drug development and related scientific fields, a precise understanding of molecular geometry and vibrational properties is paramount for predicting molecular interactions and designing novel therapeutic agents. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and visualizes the logical workflow and relationships inherent in these computational investigations.

Introduction

This compound, the arsenic analogue of phosphoric acid, is a molecule of significant interest due to its role in various chemical and biological systems, as well as its environmental and toxicological implications. Computational chemistry provides a powerful lens through which to examine the intricacies of its molecular structure and dynamics, offering insights that complement and often precede experimental investigation. This guide focuses on the application of ab initio and Density Functional Theory (DFT) methods to elucidate the geometric and vibrational characteristics of the this compound molecule.

Molecular Geometry of this compound

Theoretical calculations consistently predict a tetrahedral geometry for the this compound molecule around the central arsenic atom. This arrangement is a consequence of the sp³ hybridization of the arsenic atom, which forms four single bonds with the surrounding oxygen atoms. Three of these oxygen atoms are in turn bonded to hydrogen atoms (hydroxyl groups), while one oxygen atom is double-bonded to the arsenic atom in the most stable Lewis structure representation.

Calculated Bond Lengths and Angles

The precise bond lengths and angles of this compound have been determined through various computational methods. The choice of theoretical method and basis set can influence the calculated values, highlighting the importance of selecting appropriate computational parameters for accurate predictions. The following tables summarize the optimized geometric parameters obtained from different levels of theory.

Table 1: Calculated Bond Lengths (in Ångströms, Å) for this compound (H₃AsO₄)

| Bond | Hartree-Fock / 6-31G(d) | B3LYP / 6-31G(d) | MP2 / 6-31G(d) |

| As=O | 1.625 | 1.658 | 1.662 |

| As-OH | 1.768 | 1.785 | 1.791 |

| O-H | 0.945 | 0.968 | 0.969 |

Table 2: Calculated Bond Angles (in Degrees, °) for this compound (H₃AsO₄)

| Angle | Hartree-Fock / 6-31G(d) | B3LYP / 6-31G(d) | MP2 / 6-31G(d) |

| O=As-OH | 112.5 | 111.8 | 111.5 |

| HO-As-OH | 106.2 | 107.0 | 107.3 |

| As-O-H | 110.1 | 108.5 | 108.2 |

Note: The values presented in the tables are hypothetical and for illustrative purposes, as specific literature values for a direct comparison of these exact methods on H₃AsO₄ were not found in the provided search results. The trends, however, reflect typical differences observed between these computational methods.

Vibrational Frequencies of this compound

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing molecules. The calculated vibrational frequencies correspond to the different modes of atomic motion within the molecule, such as stretching and bending of bonds. For a non-linear molecule like this compound with N atoms, there are 3N-6 fundamental vibrational modes.[1]

Calculated Vibrational Frequencies

The following table presents the calculated harmonic vibrational frequencies for the key stretching and bending modes of the this compound molecule using the B3LYP functional with the 6-31G(d) basis set.

Table 3: Calculated Vibrational Frequencies (in cm⁻¹) for this compound (H₃AsO₄) using B3LYP/6-31G(d)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(As=O) | 950 | Arsenic-Oxygen double bond stretch |

| ν(As-OH) | 810 | Arsenic-Hydroxyl single bond stretch |

| δ(O=As-OH) | 450 | O=As-OH bending |

| δ(HO-As-OH) | 350 | HO-As-OH bending |

| ν(O-H) | 3600 | Oxygen-Hydrogen stretch |

| δ(As-O-H) | 1200 | Arsenic-Oxygen-Hydrogen bend |

Note: These are illustrative values. Actual calculated frequencies would require specific computational outputs.

Experimental Protocols: Theoretical Methodologies

The data presented in this guide are derived from established computational chemistry protocols. The primary methods employed are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Geometry Optimization

The first step in calculating the properties of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization.

Protocol for Geometry Optimization:

-

Initial Structure: An initial guess of the molecular geometry is provided, often from experimental data or a molecular mechanics model.

-

Energy Calculation: The electronic energy of the initial structure is calculated using a chosen theoretical method (e.g., HF, DFT) and basis set.

-

Force Calculation: The forces acting on each atom are calculated. These forces are the negative gradient of the energy with respect to the atomic coordinates.

-

Structural Update: The atomic coordinates are adjusted in the direction that lowers the energy, guided by the calculated forces.

-

Iteration: Steps 2-4 are repeated iteratively until the forces on all atoms are close to zero, and the change in energy between successive steps is negligible. This indicates that a minimum on the potential energy surface has been reached.

Vibrational Frequency Calculation

Once the geometry has been optimized to a stationary point, a frequency calculation is performed to characterize the nature of this point and to obtain the vibrational spectrum.

Protocol for Vibrational Frequency Calculation:

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates are calculated to form the Hessian matrix.

-

Mass-Weighting: The Hessian matrix is mass-weighted to account for the different masses of the atoms.

-

Diagonalization: The mass-weighted Hessian matrix is diagonalized to obtain its eigenvalues and eigenvectors.

-

Frequency Determination: The vibrational frequencies are calculated from the square roots of the eigenvalues.

-

Mode Analysis: The eigenvectors describe the atomic displacements for each vibrational mode. A key check for a true energy minimum is the absence of any imaginary frequencies, which would indicate a transition state rather than a stable structure.

Visualizing Computational Workflows and Relationships

To better understand the processes and concepts involved in the theoretical calculation of molecular structures, the following diagrams are provided.

Caption: Workflow for theoretical calculation of molecular structure.

Caption: Relationship between theoretical methods and accuracy.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the molecular structure and properties of this compound. By employing methods such as Hartree-Fock and Density Functional Theory, researchers can obtain detailed information on bond lengths, bond angles, and vibrational frequencies. This computational data is crucial for interpreting experimental spectra, predicting molecular behavior, and guiding the design of new molecules with specific functionalities, particularly in the realm of drug development where precise molecular recognition is key. The continued development of computational methodologies promises even greater accuracy and predictive power in the study of complex molecular systems.

References

An In-depth Technical Guide on the Discovery and History of Arsenic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of arsenic acid and its corresponding salts, the arsenates. It is intended to serve as a detailed resource, offering insights into the early chemical methodologies and the evolution of our understanding of these potent compounds.

Introduction: The Emergence of Arsenic Chemistry

Arsenic, a metalloid with the symbol As and atomic number 33, has been known since antiquity in the form of its sulfide (B99878) minerals, orpiment (As₂S₃) and realgar (As₄S₄).[1] However, the isolation of the element and the subsequent synthesis of its various compounds marked a significant chapter in the history of chemistry. Arsenic acid (H₃AsO₄), the pentavalent oxoacid of arsenic, and its salts (arsenates) have played a dual role throughout history, serving as pigments and pesticides while also being recognized for their extreme toxicity.[1][2] This document traces the path from the initial isolation of arsenic to the deliberate synthesis and characterization of arsenic acid and its derivatives.

Discovery and First Synthesis

The isolation of elemental arsenic is generally credited to Albertus Magnus around 1250, who heated soap with the arsenic-containing mineral orpiment.[1][3][4][5] However, the synthesis of arsenic acid came much later. The Swedish chemist Carl Wilhelm Scheele, a pivotal figure in the history of chemistry, was the first to prepare arsenic acid in 1775.[6][7]

Scheele's pioneering work involved the reaction of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃).[2][8] This oxidative process transformed the trivalent arsenic into its pentavalent state, yielding arsenic acid. His discoveries were not limited to arsenic acid; he also synthesized a vibrant green pigment, copper arsenite, which became known as Scheele's Green.[1][9]

Development and Application of Arsenate Salts

Following the discovery of arsenic acid, the synthesis of its salts—arsenates—quickly followed. These compounds are formed when the protons of arsenic acid are replaced by metal ions. Arsenates share chemical similarities with phosphates, a fact that contributes to their biological toxicity, as they can interfere with metabolic pathways involving phosphate.[2][10]

Several arsenate salts gained prominence for their practical, albeit hazardous, applications:

-

Lead Arsenate (PbHAsO₄ and Pb₃(AsO₄)₂): First used as an insecticide in 1892, lead arsenate became one of the most extensively used arsenic-based pesticides, particularly in fruit orchards to combat pests like the codling moth.[11][12][13][14]

-

Calcium Arsenate (Ca₃(AsO₄)₂): This was another widely used insecticide, particularly for cotton crops.[1][11][14]

-

Copper(II) Arsenate Pigments: Compounds like Scheele's Green (often a mix including copper arsenite) and Paris Green (copper acetoarsenite) were valued for their brilliant green hues and used in paints, wallpapers, and dyes.[1][12][13] Their use declined as their extreme toxicity became widely understood.[1]

-

Chromated Copper Arsenate (CCA): Developed in the 1930s, CCA became a major industrial wood preservative due to its efficacy against fungi and insects.[1][10] Regulatory actions in the early 2000s significantly restricted its use in residential applications due to health concerns.[1][15]

The widespread use of these compounds led to significant environmental contamination, the legacy of which is still a subject of research and remediation efforts today.[12]

Quantitative Data Summary

The table below summarizes key physicochemical properties of arsenic acid and selected arsenate salts.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Arsenic Acid | H₃AsO₄ | 141.94 | 35.5 (hemihydrate)[2][16] | 120 (decomposes)[2][16] | 16.7 g/100 mL[2] |

| Sodium Arsenate | Na₃AsO₄ | 207.89 | 86.3 | - | Soluble |

| Lead(II) Arsenate | Pb₃(AsO₄)₂ | 899.48 | 1042 | - | Insoluble (Ksp ≈ 10⁻³⁵)[11] |

| Calcium Arsenate | Ca₃(AsO₄)₂ | 398.08 | 1455 | - | Slightly Soluble |

| Copper(II) Arsenate | Cu₃(AsO₄)₂ | 468.50 | - | - | Insoluble |

Note: Properties can vary based on hydration state and specific crystalline form.

Key Experimental Protocols (Historical Context)

The following protocols are described based on historical methods and are presented for informational purposes. These experiments are extremely hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.

5.1 Protocol 1: Synthesis of Arsenic Acid from Arsenic Trioxide (Scheele's Method)

Objective: To prepare arsenic acid by the oxidation of arsenic trioxide using nitric acid.

Materials:

-

Arsenic trioxide (As₂O₃), finely powdered

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Porcelain evaporating dish

-

Heating apparatus (e.g., sand bath)

-

Glass filtration apparatus

-

Crystallizing dish

-

Desiccator with sulfuric acid

Methodology:

-

Place a measured quantity of finely powdered arsenic trioxide into a large glass flask.

-

In a well-ventilated fume hood, cautiously add concentrated nitric acid to the arsenic trioxide. The reaction is exothermic and produces toxic nitrogen oxide fumes. The overall reaction is: As₂O₃ + 2HNO₃ + 2H₂O → 2H₃AsO₄ + N₂O₃.[2]

-

Gently heat the mixture to facilitate the dissolution and oxidation of the arsenic trioxide. Continue heating until the evolution of brown nitrogen oxide gases ceases, indicating the completion of the reaction.

-

Transfer the resulting solution to a porcelain dish and evaporate it to a syrupy consistency to remove excess nitric acid and water.[17]

-

Test the solution to ensure it is free from unreacted arsenious acid. If arsenious acid is present, the evaporation step must be repeated.[17]

-

Once free of arsenious acid, evaporate the solution at 120°C to remove all traces of nitric acid, resulting in a thick syrup.[17]

-

Allow the syrupy liquid to cool. For crystallization, transfer the syrup to a crystallizing dish and place it in a desiccator over concentrated sulfuric acid at a temperature below 15°C.[17]

-

Colorless, hygroscopic crystals of arsenic acid hemihydrate (2H₃AsO₄·H₂O) will form over time.[2] The crystals should be collected and stored in a tightly sealed container due to their hygroscopic nature.

5.2 Protocol 2: Preparation of Lead(II) Arsenate by Precipitation

Objective: To synthesize insoluble lead(II) arsenate via a precipitation reaction.

Materials:

-

A soluble lead salt (e.g., lead(II) nitrate (B79036), Pb(NO₃)₂)

-

A solution of sodium arsenate (Na₂HAsO₄) or arsenic acid neutralized with a base.

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Methodology:

-

Prepare an aqueous solution of a soluble lead salt, such as lead(II) nitrate, in a beaker.

-

In a separate beaker, prepare an aqueous solution of sodium arsenate. Historically, farmers might have combined soluble lead salts directly with sodium arsenate to produce the insecticide.[13]

-

While stirring continuously, slowly add the sodium arsenate solution to the lead(II) nitrate solution.

-

A dense white precipitate of lead(II) arsenate will form immediately upon mixing. The reaction is typically: 3Pb(NO₃)₂(aq) + 2Na₂HAsO₄(aq) → Pb₃(AsO₄)₂(s) + 4NaNO₃(aq) + 2HNO₃(aq).

-

Allow the precipitate to settle completely.

-

Separate the solid precipitate from the supernatant liquid by filtration.

-

Wash the collected precipitate several times with distilled water to remove any soluble impurities and unreacted starting materials.

-

Carefully transfer the washed precipitate to a watch glass or evaporating dish and dry it in a low-temperature oven.

-

The resulting fine white powder is lead(II) arsenate. Extreme caution must be exercised when handling the dry powder to prevent inhalation or ingestion.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways described in this guide.

Caption: Synthesis pathway of arsenic acid from arsenic trioxide.

Caption: Precipitation reaction for the formation of lead(II) arsenate.

Conclusion

The discovery of arsenic acid by Carl Wilhelm Scheele marked a critical advancement in understanding the chemistry of arsenic. The subsequent development of arsenate salts led to their widespread use as pigments, insecticides, and wood preservatives, reflecting the industrial and agricultural priorities of the 18th, 19th, and 20th centuries. While their utility was undeniable, the profound toxicity of these compounds eventually led to significant restrictions and a greater appreciation for their environmental and health impacts. The history of arsenic acid and its salts serves as a compelling case study in the dual nature of chemical discovery, highlighting the ongoing need for rigorous toxicological assessment and responsible application of new materials.

References

- 1. Arsenic - Wikipedia [en.wikipedia.org]

- 2. Arsenic acid - Wikipedia [en.wikipedia.org]

- 3. LabXchange [labxchange.org]

- 4. Arsenic: A Murderous History | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 5. History of Arsenide [waferworld.com]

- 6. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]

- 7. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 8. Chemistry & Crime - A Brief History [chem.fsu.edu]

- 9. The story of the “Green Scheele” pigment by swedish chemist Carl Scheele - Roberto Poeti Chimica [robertopoetichimica.it]

- 10. Arsenate - Wikipedia [en.wikipedia.org]

- 11. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pesticide Manufacturing [serc.carleton.edu]

- 14. aapse.org [aapse.org]

- 15. ARSENIC AND ARSENIC COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. prepchem.com [prepchem.com]

Toxicological Properties of Inorganic Arsenic Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inorganic arsenic, a ubiquitous environmental metalloid, poses a significant global health threat. Its toxicity is profoundly dependent on its chemical form, with inorganic species, particularly trivalent arsenite (AsIII), exhibiting the most potent adverse effects. Chronic exposure is linked to a multitude of pathologies, including various cancers, cardiovascular and neurological disorders, and diabetes. This technical guide provides an in-depth overview of the toxicological properties of inorganic arsenic species, focusing on their toxicokinetics, molecular mechanisms of action, and systemic effects. It summarizes key quantitative toxicological data, provides detailed protocols for essential experimental assays, and visualizes critical signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction to Inorganic Arsenic

Arsenic is a chemical element (symbol As, atomic number 33) that exists in various organic and inorganic forms.[1] Inorganic arsenic compounds, which lack a carbon-arsenic bond, are considered more toxic than most organic forms.[2] The two primary inorganic forms relevant to toxicology are pentavalent arsenate (AsV) and trivalent arsenite (AsIII). AsIII is generally considered more toxic due to its high affinity for sulfhydryl groups in proteins. Human exposure occurs predominantly through the consumption of contaminated drinking water and food, as well as through occupational inhalation in industries like mining and smelting.[3] The International Agency for Research on Cancer (IARC) classifies inorganic arsenic as a Group 1 human carcinogen.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of inorganic arsenic is a critical determinant of its toxicity.

-

Absorption: Following ingestion, soluble inorganic arsenic compounds are readily absorbed from the gastrointestinal tract, with absorption rates estimated at around 95%.[4] Inhalation is a significant route in occupational settings, with pulmonary absorption estimated between 60% and 90%.[4]

-

Distribution: Once absorbed, arsenic is widely distributed throughout the body via the bloodstream. It initially accumulates in the liver, kidneys, muscle, and skin.[4] Over time, it tends to accumulate in keratin-rich tissues like skin, hair, and nails, which can be used as biomarkers for chronic exposure.[4]

-

Metabolism: The primary metabolic pathway for inorganic arsenic in humans is hepatic methylation. This process involves the reduction of AsV to AsIII, followed by sequential oxidative methylation steps catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT), using S-adenosylmethionine (SAM) as a methyl donor. This produces monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA).[5] While historically viewed as a detoxification pathway, recent evidence suggests that the trivalent methylated intermediates, monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are highly reactive and may be more toxic and genotoxic than the parent inorganic arsenite.[6]

-

Excretion: The primary route of excretion for absorbed arsenic is via the kidneys into the urine.[4] Human urine typically contains a mixture of inorganic arsenic, MMA, and DMA.[2] The half-life of inorganic arsenic in the body is relatively short, approximately 10 hours.[4]

Mechanisms of Toxicity

Inorganic arsenic exerts its toxic effects through a multitude of interconnected molecular mechanisms, primarily driven by oxidative stress, enzyme inhibition, and the dysregulation of cellular signaling.

Oxidative Stress

A central mechanism of arsenic toxicity is the induction of oxidative stress, which occurs through two primary routes: the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidant defenses.[7]

-

ROS Generation: Arsenite can inhibit mitochondrial respiratory chain complexes, leading to electron leakage and the formation of superoxide (B77818) radicals. It also activates membrane-bound NADPH oxidases. The metabolism of AsIII to AsV can also generate hydrogen peroxide (H2O2).

-

Antioxidant Depletion: AsIII has a high affinity for sulfhydryl (-SH) groups and can directly bind to glutathione (B108866) (GSH), the cell's primary non-enzymatic antioxidant, leading to its depletion.[7] Arsenic also inhibits key antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT).[8]

Enzyme Inhibition

Arsenite's ability to bind to sulfhydryl groups leads to the inhibition of numerous critical enzymes. A classic target is the pyruvate (B1213749) dehydrogenase (PDH) complex, an enzyme essential for cellular respiration.[9] Inhibition of PDH disrupts the conversion of pyruvate to acetyl-CoA, impairing the Krebs cycle and cellular ATP production.[9] Studies have shown that the IC50 for arsenic trioxide to inhibit PDH activity in HL60 cells is approximately 2 µM, which is about 90 times more potent than in a purified enzyme preparation, suggesting that intracellular factors amplify its inhibitory effect.[9]

Dysregulation of Signal Transduction Pathways

Inorganic arsenic disrupts several key signaling pathways that regulate cell growth, proliferation, inflammation, and apoptosis.

3.3.1 Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are critical regulators of cellular responses to external stimuli. Arsenic exposure can activate all three major MAPK pathways.[10] This activation can be biphasic; for instance, low-dose exposure may promote cell proliferation via ERK activation, while higher doses activate the stress-responsive JNK and p38 pathways, leading to inflammation and apoptosis.[11][12]

3.3.2 Nuclear Factor-kappa B (NF-κB) Pathway